
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate is an organic compound characterized by the presence of bromine, fluorine, and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate typically involves the reaction of ethyl acetoacetate with bromine and fluorine sources under controlled conditions. One common method is the bromination of ethyl acetoacetate followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are commonly used. These reactions often require catalysts and controlled temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted butenoates, while addition reactions can produce halogenated or hydrogenated derivatives.
科学研究应用
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.
作用机制
The mechanism of action of Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The ester moiety can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
相似化合物的比较
Similar Compounds
Ethyl (E)-4-Bromo-2,3-difluoro-2-butenoate: The geometric isomer of the compound with different spatial arrangement of substituents.
Methyl (Z)-4-Bromo-2,3-difluoro-2-butenoate: A similar compound with a methyl ester instead of an ethyl ester.
Ethyl (Z)-4-Chloro-2,3-difluoro-2-butenoate: A compound with chlorine instead of bromine.
Uniqueness
This compound is unique due to the combination of bromine and fluorine atoms, which impart distinct reactivity and properties. The (Z)-configuration also influences its chemical behavior and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C6H7BrF2O2 |
|---|---|
分子量 |
229.02 g/mol |
IUPAC 名称 |
ethyl 4-bromo-2,3-difluorobut-2-enoate |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-6(10)5(9)4(8)3-7/h2-3H2,1H3 |
InChI 键 |
XGTYEJCRSMWESN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(CBr)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


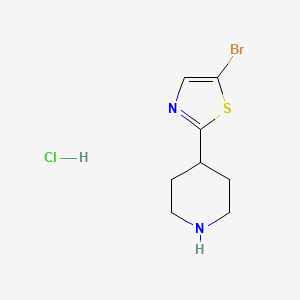
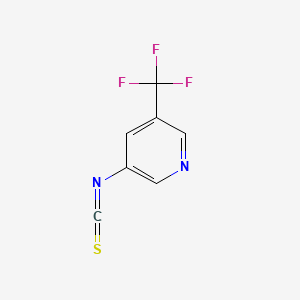
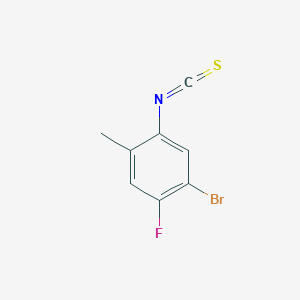
![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)
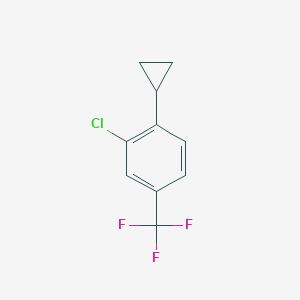

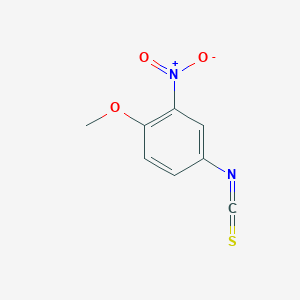
![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
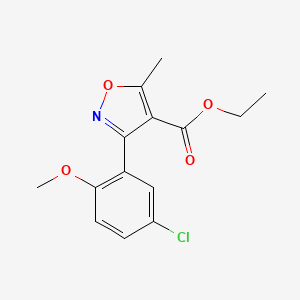
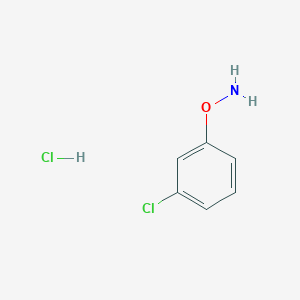


![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)
